1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea - 891114-41-3

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Catalog Number: EVT-3096357
CAS Number: 891114-41-3
Molecular Formula: C23H24N4O4
Molecular Weight: 420.469
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-phenylhexanoyl)glycyl-tryptophan amide (GB-115)

Compound Description: N-(6-phenylhexanoyl)glycyl-tryptophan amide, also known as GB-115, is a dipeptide analog of cholecystokinin-4 (CCK-4) that exhibits anxiolytic activity. []

Relevance: GB-115 shares the core structural feature of a tryptophan residue linked to a carbonyl group, a motif also present in 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea. Both compounds incorporate an indole moiety derived from tryptophan, suggesting a potential for shared biological activity related to CCK-4 modulation. []

(2S)-2-{(3R)-3-[(6-phenylhexanoyl)amino]-2-oxopyrrolidin-1-yl}-3-(1H-indol-3-yl)propionic acid ethyl ester

Compound Description: This compound is a sterically restricted analog of GB-115, designed to investigate the biologically active conformation of the parent compound. []

Relevance: This analog directly builds upon the structure of GB-115 and therefore shares the core tryptophan-carbonyl motif with both GB-115 and 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea. The presence of a pyrrolidinone ring in this analog, similar to the pyrrolidinone in the target compound, further reinforces the structural connection. []

N-(6-phenylhexanoyl)glycyl-N(alpha)(methyl)-tryptophan ethyl ester

Compound Description: This compound is another sterically restricted analog of GB-115, designed to investigate the influence of N-methylation on the biological activity. []

Relevance: Similar to the previous analog, this compound is derived from GB-115, inheriting the key tryptophan-carbonyl structure also found in 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea. The variations in the structure of these analogs, compared to GB-115 and the target compound, offer insights into the structure-activity relationships within this chemical class. []

(2S)-2-[10,11-dihydro-5H-dibenzo[b,f] azepin-5-carbonyl)-amino]-3-(1H-indol-3-yl)propionic acid methyl ester

Compound Description: This sterically restricted analog of GB-115 introduces a dibenzoazepine moiety to further explore conformational effects on biological activity. []

Relevance: Despite the added dibenzoazepine, this compound still maintains the essential tryptophan-carbonyl linkage present in GB-115 and 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea. This highlights the recurring importance of this structural feature in designing molecules with potential biological activity related to CCK-4. []

(2S)-2-[({3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl}carbonyl)amino]-3-(1H-indol-3-yl)propionic acid methyl ester

Compound Description: This final sterically restricted analog of GB-115 incorporates both the dibenzoazepine and an ethoxycarbonyl amino group, further modifying the conformational flexibility and potential interactions. []

Relevance: Like its predecessors, this analog retains the tryptophan-carbonyl connection, emphasizing its crucial role within this class of compounds. These analogs, along with GB-115 and 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea, showcase the diverse structural variations that can be explored while maintaining a core pharmacophore, potentially leading to compounds with enhanced or altered biological profiles. []

2,3-dihydro-1,4-benzodioxin-6-amine

Compound Description: This compound is a key starting material in the synthesis of various sulfonamide derivatives, which are evaluated for their enzyme inhibitory potential and antibacterial activity. []

Relevance: The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety present in this compound is a key structural component of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea. The research focusing on this amine derivative and its sulfonamide derivatives provides a framework for understanding the potential pharmacological properties and synthetic routes associated with compounds containing the dihydrobenzodioxin moiety. []

Derivatives of 2-(4-(substituted-sulfonamido)phenoxy)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acetamides

Compound Description: These are a series of sulfonamide derivatives synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and evaluated for their enzyme inhibitory potential and antibacterial activity. []

Relevance: The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group in these sulfonamides directly connects them to 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea. Exploring the SAR of these sulfonamides can provide valuable insights into the role of the dihydrobenzodioxin moiety in modulating biological activity, potentially informing the development of analogs with diverse pharmacological profiles. []

Properties

CAS Number

891114-41-3

Product Name

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea

Molecular Formula

C23H24N4O4

Molecular Weight

420.469

InChI

InChI=1S/C23H24N4O4/c28-22-11-16(14-27(22)17-5-6-20-21(12-17)31-10-9-30-20)26-23(29)24-8-7-15-13-25-19-4-2-1-3-18(15)19/h1-6,12-13,16,25H,7-11,14H2,(H2,24,26,29)

InChI Key

IOQXLTBHPDUSOG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CNC5=CC=CC=C54

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.